3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid
Overview
Description
3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a five-membered pyrazole ring with a tert-butyl group at the 3-position, a nitro group at the 4-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-tert-butyl-4-nitro-1H-pyrazole with a carboxylating agent. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure with a bromine atom instead of a tert-butyl group.
3-methyl-1-phenyl-1H-pyrazol-5-ol: Similar pyrazole ring with different substituents.
5-phenyl-4-bromo-3-methylpyrazole: Similar pyrazole ring with different substituents.
Uniqueness
3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro and carboxylic acid groups also provides distinct properties that can be leveraged in various applications .
Biological Activity
3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 1169568-35-7) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways and interact with various enzymes and receptors. Studies suggest that compounds within the pyrazole class can influence the extracellular signal-regulated kinase (ERK) pathway, which is critical for cellular proliferation and survival .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, it was evaluated alongside other pyrazole derivatives for their ability to induce apoptosis in A549 lung cancer cells, demonstrating significant growth inhibition .
- Anti-inflammatory Effects : Pyrazole derivatives are known to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound and related compounds:
- Antitumor Efficacy : Xia et al. synthesized a series of pyrazole derivatives and assessed their antitumor activity. One compound exhibited an IC50 value of 49.85 μM against tumor cell lines, indicating a potent inhibitory effect .
- Mechanistic Insights : Research has shown that certain pyrazole derivatives can selectively inhibit kinases associated with cancer progression, such as Aurora-A kinase, with IC50 values as low as 0.067 µM . This suggests that this compound may share similar mechanisms.
- Pharmacokinetic Studies : In vitro studies demonstrated that some pyrazole derivatives possess favorable pharmacokinetic profiles, including moderate oral bioavailability and low clearance rates, which are crucial for their therapeutic efficacy .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other pyrazole derivatives:
Properties
IUPAC Name |
5-tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-8(2,3)6-5(11(14)15)4(7(12)13)9-10-6/h1-3H3,(H,9,10)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPKIOKCWXMRHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190059 | |
Record name | 5-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301190059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182415-10-7 | |
Record name | 5-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182415-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301190059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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